molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

Benzophenone phenylhydrazone

Cat. No. B154174
CAS RN: 574-61-8
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
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Description

Benzophenone phenylhydrazone is a chemical compound with the linear formula C19H16N2 . It has a molecular weight of 272.353 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Hydrazones, such as Benzophenone phenylhydrazone, are typically formed by the action of hydrazine on ketones or aldehydes . A variety of methods for their preparation have been described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The X-ray crystal structures of 4,4’-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and 2,2’-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have been determined to study the structural characteristics of these molecules .


Chemical Reactions Analysis

The reaction of benzophenone hydrazone with 1-chlorobenzotriazole is complex and consumes three equivalents of the oxidant .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “Benzophenone phenylhydrazone”. Below are some of the potential applications and fields where this compound may be utilized, based on the available information:

Structural Analysis and Characterization

Benzophenone phenylhydrazone has been studied for its structural characteristics, which may contribute to its antiestrogenic and cytotoxic properties. X-ray crystal structures have been determined to understand these characteristics better .

Adduct Formation in Chemical Reactions

This compound reacts with titanium tetrafluoride to yield various adducts, indicating its potential use in synthesizing coordination compounds or in materials science .

Charge Transfer Complex Formation

There is evidence that benzophenone phenylhydrazone derivatives can form charge transfer complexes, which could be relevant in the study of molecular interactions and electronic properties .

Safety and Hazards

Benzophenone phenylhydrazone may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Benzophenone phenylhydrazone are not mentioned in the sources found, research into hydrazones and their derivatives continues to be an active area of study .

properties

IUPAC Name

N-(benzhydrylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972888
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone phenylhydrazone

CAS RN

574-61-8
Record name N-Phenylbenzophenone hydrazone
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Record name Benzophenone, phenylhydrazone
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Record name Benzophenone phenylhydrazone
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Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Record name BENZOPHENONE PHENYLHYDRAZONE
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Synthesis routes and methods

Procedure details

General procedure A was used to convert benzophenone hydrazone (3.42 g, 20 mmol; Aldrich) and 1-bromobenzene (3.14 g, 20 mmol; Aldrich) to the title compound: MS (DCI/NH3) m/z 273 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Benzophenone phenylhydrazone has the molecular formula C19H16N2 and a molecular weight of 272.35 g/mol. [, ] Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating its structure. These studies have provided insights into the vibrational modes of its various functional groups, including the characteristic C=N and N-H stretches. []

A: Research demonstrates that benzophenone phenylhydrazone undergoes a cyclization reaction with carbon monoxide under high pressure and temperature (230°C, 3800 psi). [] This reaction yields 3-phenylphthalimidine-N-carboxyanilide. Interestingly, conducting the reaction at lower temperatures (190-220°C) produces a mixture of 3-phenylphthalimidine-N-carboxyanilide and 3-phenylphthalimidine. [] This highlights how reaction conditions can significantly influence product distribution.

A: Yes, electron spin resonance (ESR) studies have been conducted on benzophenone phenylhydrazone. [] Specifically, researchers have investigated the ESR absorption of the benzophenone phenylhydrazone free radical in dilute tetrahydrofuran solutions. [] This work focused on understanding the hyperfine interactions between the nuclei and a "nearly-free" electron within the free radical species.

A: Studies reveal that benzophenone phenylhydrazone forms adducts with titanium tetrahalides. [] Notably, it forms a 1:2 adduct with titanium tetrafluoride (TiF4), and both 1:2 and 2:1 adducts with other titanium tetrahalides. [] These adducts, typically colored, are stable at room temperature. Infrared spectral analysis in the 4000–200 cm−1 region provides valuable information about the nature of bonding and interactions within these complexes. []

A: Researchers have investigated the products formed during the thermolysis of benzophenone phenylhydrazone. [] When refluxed in air for 24 hours, it decomposes into a variety of products including ammonia, benzophenone, N-benzhydrylideneaniline, biphenyl, aniline, benzonitrile, and 9-phenylacridine. [] This decomposition highlights the potential for benzophenone phenylhydrazone to act as a precursor for various other compounds.

A: Yes, research has demonstrated that benzophenone phenylhydrazone can act as a ligand in coordination chemistry. [] It has been successfully used to form complexes with palladium(II) and platinum(II) species. [] This research focused on utilizing ligands capable of both electron pair donation and the formation of metal–carbon σ-bonds, demonstrating the versatility of benzophenone phenylhydrazone in inorganic synthesis.

A: Benzophenone phenylhydrazone participates in interesting reactions with diketene. [] It undergoes a 1,3-dipolar cycloaddition reaction with diketene to produce 4-acetyl-2-phenylpyrazolidin-3-one derivatives. [] This reaction pathway highlights benzophenone phenylhydrazone's utility as a building block in the synthesis of heterocyclic compounds, particularly those with potential biological activity.

A: Crystallographic studies have been conducted on derivatives of benzophenone phenylhydrazone, particularly those exhibiting anticancer properties. [] Determining the crystal and molecular structures of these derivatives provides crucial insights into their three-dimensional arrangements and potential structure-activity relationships. This information is valuable for understanding their biological activity and designing more potent and selective anticancer agents.

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